molecular formula C9H16ClNOS B1477663 3-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide CAS No. 2097984-56-8

3-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide

Cat. No. B1477663
CAS RN: 2097984-56-8
M. Wt: 221.75 g/mol
InChI Key: DXHXRGZGUFCXME-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “3-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide” is C9H16ClNOS, and its average mass is 221.747 Da .

Scientific Research Applications

Arylsubstituted Halogen(thiocyanato)amides Synthesis and Antimicrobial Properties

Researchers synthesized 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, leading to the development of 5-(4-Acetylphenyl)substituted 2-aminothiazol-4(5H)-ones through cyclization of thiocyanatoamides. These compounds were tested for their antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Baranovskyi et al., 2018).

Crystal Structure and Herbicidal Activity of Propanamide Derivatives

A study focused on synthesizing N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide and investigating its crystal structure and herbicidal activity. The compound exhibited effective herbicidal properties, showcasing the utility of propanamide derivatives in agriculture (Liu et al., 2007).

Synthesis and FTIR Spectroscopic Study of N-monosubstituted Propanamides

This research investigated the conformational properties of N-mono-substituted propanamides using FTIR spectroscopy. The study provides insights into the structural characteristics of these compounds, which can be essential for designing substances with specific physical and chemical properties (Antonović et al., 1997).

Synthesis and Antinociceptive Activity

Another study synthesized and tested (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives for antinociceptive activity, comparing their effects with standard pain relief drugs. The research identified several compounds with significant activity, suggesting their potential in pain management therapies (Önkol et al., 2004).

Novel Indole-Based Urease Inhibitors

A study synthesized indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, evaluating their urease inhibitory potential. This research contributes to the search for effective urease inhibitors, with implications for treating diseases related to urease activity (Nazir et al., 2018).

properties

IUPAC Name

3-chloro-N-ethyl-N-(thiolan-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNOS/c1-2-11(9(12)3-5-10)8-4-6-13-7-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHXRGZGUFCXME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCSC1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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